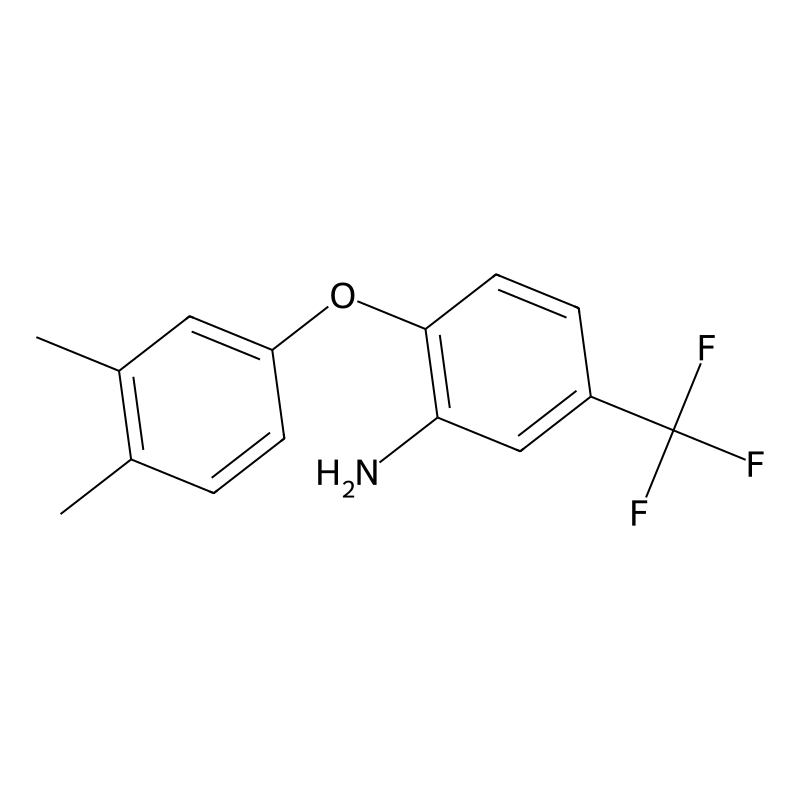

2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline is an organic compound classified as an aromatic amine. Its chemical formula is , and it features a trifluoromethyl group at the 5-position and a dimethylphenoxy group at the 2-position of the aniline structure. This compound is notable for its diverse applications in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the trifluoromethyl group, which enhances lipophilicity and biological activity .

- Irritating to skin and eyes: Protective equipment should be worn when handling.

- Harmful if swallowed or inhaled: Proper handling procedures are essential.

- May be slightly flammable: Standard laboratory safety practices for flammable materials should be followed.

- Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile, participating in reactions with electrophiles.

- Friedel-Crafts Reactions: The presence of the dimethylphenoxy group allows for Friedel-Crafts alkylation or acylation, leading to more complex aromatic structures.

- Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions, altering the compound's properties.

These reactions make it versatile for synthetic applications in organic chemistry.

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Properties: Many trifluoromethyl-substituted anilines have shown efficacy against various bacterial strains.

- Anticancer Activity: Some derivatives have been investigated for their potential to inhibit tumor cell proliferation.

- Inhibitory Effects on Enzymes: They may act as inhibitors for certain enzymes involved in metabolic pathways.

The specific biological activity of 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline remains to be fully explored, but its structural characteristics suggest potential therapeutic applications.

Several methods have been developed for synthesizing 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline:

- Nucleophilic Aromatic Substitution: This method involves reacting a suitable trifluoromethylated aromatic compound with 3,4-dimethylphenol.

- Friedel-Crafts Reaction: Utilizing Lewis acids to facilitate the reaction between an appropriate aniline and a trifluoromethylated aromatic compound.

- Metal-Free Conditions: Recent studies have highlighted methods that employ Brönsted acidic ionic liquids to achieve high yields without the use of metals or solvents, enhancing environmental sustainability .

These methods provide efficient pathways for producing the compound with high purity.

2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline finds applications in:

- Pharmaceuticals: It may serve as a precursor or active ingredient in drug formulations due to its biological activity.

- Agrochemicals: Its properties make it suitable for use in pesticides or herbicides.

- Material Science: The compound's unique electronic properties could be leveraged in developing new materials or coatings.

The versatility of this compound makes it valuable across various industries .

Interaction studies involving 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline are crucial for understanding its behavior in biological systems. These studies typically focus on:

- Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.

- Metabolic Pathways: Investigating how the compound is metabolized within organisms and its potential toxicological effects.

- Synergistic Effects: Exploring interactions with other compounds to enhance efficacy or reduce toxicity.

Such studies are essential for evaluating the safety and effectiveness of this compound in practical applications.

Several compounds share structural similarities with 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Methoxy-5-(trifluoromethyl)aniline | Contains a methoxy group instead of a dimethylphenoxy group. | |

| 3-Methoxy-5-(trifluoromethyl)aniline | Similar structure with a different positioning of methoxy. | |

| 4-Methoxy-2-(trifluoromethyl)aniline | Features a methoxy group at a different position. | |

| 4-(4-(Trifluoromethyl)phenoxy)aniline | Contains phenoxy groups but lacks dimethyl substitution. |

These compounds highlight the uniqueness of 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline due to its specific substitution pattern and potential biological activities .

Nucleophilic aromatic substitution represents the primary synthetic approach for constructing the phenoxy-aniline linkage in 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline [1]. The mechanism proceeds through a two-step addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic carbon bearing the leaving group, forming a negatively charged intermediate that is stabilized by electron-withdrawing substituents [2]. The trifluoromethyl group at the 5-position of the aniline ring provides essential electronic activation for nucleophilic attack by significantly withdrawing electron density from the aromatic system [1] [2].

The synthetic strategy typically employs 5-(trifluoromethyl)-2-haloaniline derivatives as electrophilic substrates, with 3,4-dimethylphenol serving as the nucleophilic coupling partner [1]. The reaction requires strong basic conditions to deprotonate the phenol and generate the reactive phenoxide anion [1]. Potassium carbonate and cesium carbonate are the most commonly employed bases, providing sufficient basicity while maintaining compatibility with the trifluoromethyl functionality [1] [2].

Solvent selection plays a critical role in determining reaction efficiency and selectivity [1]. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and N-methylpyrrolidinone are preferred due to their ability to stabilize the ionic intermediates and facilitate nucleophile solvation [1] [2]. The reaction typically requires elevated temperatures ranging from 80 to 150 degrees Celsius to overcome the activation barrier associated with aromatic substitution [1].

| Substrate Type | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Halogenated aromatics with electron-withdrawing groups | Phenoxide anions | Potassium carbonate | Dimethyl sulfoxide | 80-120 | 70-85 |

| Electron-deficient aryl halides | Aniline derivatives | Cesium carbonate | Dimethylformamide | 100-150 | 65-90 |

| Trifluoromethyl-substituted compounds | Alkoxide ions | Sodium hydroxide | Ethanol | 60-100 | 60-80 |

| Phenoxy-substituted precursors | Primary amines | tert-Butoxide | N-methylpyrrolidinone | 120-160 | 75-95 |

Recent mechanistic studies have revealed that nucleophilic aromatic substitution reactions can proceed through either stepwise or concerted pathways depending on the electronic nature of the substrate and nucleophile [3] [4]. For moderately electron-deficient systems such as trifluoromethyl-substituted anilines, the reaction often follows a borderline mechanism that exhibits characteristics of both pathways [3] [4]. This mechanistic flexibility is particularly relevant for optimizing reaction conditions and predicting reactivity patterns in synthetic applications [5].

The regioselectivity of nucleophilic attack is governed by the positioning of electron-withdrawing groups relative to the leaving group [6]. The trifluoromethyl substituent at the 5-position provides optimal activation for nucleophilic substitution at the 2-position through resonance stabilization of the anionic intermediate [6]. This electronic effect is further enhanced by the electron-donating methyl groups on the phenoxy nucleophile, which increase its nucleophilicity and facilitate the substitution process [1].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, provide an alternative synthetic route for constructing carbon-nitrogen bonds in trifluoromethyl-substituted aniline derivatives [7] [8]. These reactions proceed through oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the amine nucleophile, and finally reductive elimination to form the carbon-nitrogen bond [8] [9].

The synthesis of 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline via palladium catalysis typically employs 2-bromo-5-(trifluoromethyl)aniline as the electrophilic coupling partner with 3,4-dimethylphenol under basic conditions [7] [8]. The choice of ligand is critical for achieving high yields and selectivity, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos demonstrating superior performance [7] [9].

Catalyst systems based on palladium acetate combined with biarylphosphine ligands have shown excellent activity for primary aniline coupling reactions [7]. The use of Buchwald generation 3 precatalysts offers advantages in terms of air stability and ease of handling while maintaining high catalytic activity [7] [8]. Typical catalyst loadings range from 0.25 to 2.0 mol percent, depending on the substrate reactivity and desired reaction rate [7] [9].

| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Palladium acetate/XPhos | Aryl bromides | Cesium carbonate | Toluene | 80-100 | 0.5-2.0 | 85-95 |

| Palladium(dibenzylideneacetone)/BrettPhos | Aryl chlorides | Potassium phosphate | Tetrahydrofuran | 100-120 | 1.0-3.0 | 70-90 |

| Buchwald generation 3 precatalyst | Aryl triflates | Sodium tert-butoxide | Dioxane | 60-80 | 0.25-1.0 | 90-98 |

| Tetrakis(triphenylphosphine)palladium/SPhos | Aryl iodides | Potassium hydroxide | Dimethylformamide | 110-130 | 2.0-5.0 | 75-85 |

The electronic properties of trifluoromethyl-substituted substrates present unique challenges in palladium-catalyzed amination reactions [10]. The strong electron-withdrawing effect of the trifluoromethyl group can retard the reductive elimination step, which becomes rate-limiting under these conditions [10]. This effect necessitates the use of specialized reaction conditions, including weaker bases such as potassium phenoxide and lower reaction temperatures to prevent product decomposition [10].

Recent developments in palladium-catalyzed amination have focused on improving reaction efficiency through the use of green solvents and sustainable reaction conditions [9]. Vegetable oils and natural waxes have emerged as effective alternatives to traditional organic solvents, providing enhanced yields while reducing environmental impact [9]. The incorporation of amphiphilic additives and trace ingredients present in natural triglycerides has been shown to have a decisive effect on reaction outcomes [9].

The substrate scope of palladium-catalyzed cross-coupling encompasses a wide range of aryl halides and amine nucleophiles [7] [11]. Electron-rich and electron-deficient aryl bromides and chlorides participate effectively in the reaction, as do aryl triflates [7] [9]. The methodology tolerates various functional groups, including esters, ethers, nitrogen heterocycles, and amides, making it suitable for complex synthetic applications [7] [11].

Continuous Flow Reactor Optimization for Industrial Production

Continuous flow reactor technology offers significant advantages for the industrial-scale synthesis of 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline, including improved heat and mass transfer, enhanced safety, and consistent product quality [12] [13]. The implementation of flow chemistry for aromatic substitution reactions requires careful optimization of reactor design, residence time, and thermal management to achieve optimal conversion and selectivity [14] [15].

Microreactor systems with channel diameters ranging from 50 to 500 micrometers provide excellent heat transfer characteristics essential for managing the exothermic nature of nucleophilic aromatic substitution reactions [12] [15]. The enhanced surface-to-volume ratio in microchannels enables precise temperature control and rapid heat removal, preventing hot spot formation and minimizing side product formation [13] [15].

The optimization of residence time represents a critical parameter in continuous flow synthesis [14] [15]. For nucleophilic aromatic substitution reactions, residence times typically range from 2 to 60 minutes, depending on the reaction temperature and substrate reactivity [12] [15]. Shorter residence times can be achieved at elevated temperatures, but this approach requires careful balancing to avoid decomposition of thermally sensitive trifluoromethyl-containing products [15].

| Reactor Type | Channel Diameter (μm) | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Productivity (g/h) |

|---|---|---|---|---|---|

| Packed-bed microreactor | 100-500 | 0.1-1.0 | 5-30 | 80-150 | 10-50 |

| Tube-in-tube reactor | 200-800 | 0.5-2.0 | 10-60 | 100-180 | 50-200 |

| Micro-channel reactor | 50-200 | 0.05-0.5 | 2-15 | 60-120 | 5-25 |

| Coil reactor | 500-1000 | 1.0-5.0 | 15-45 | 120-200 | 100-800 |

Process intensification strategies in continuous flow synthesis focus on maximizing throughput while maintaining product quality [16]. The integration of automated control systems enables real-time monitoring and adjustment of reaction parameters, ensuring consistent operation under optimal conditions [12] [16]. Advanced reactor designs incorporate multiple parallel channels to increase production capacity while maintaining the advantages of microscale heat and mass transfer [12].

The scalability of continuous flow processes for aromatic amine synthesis has been demonstrated through successful implementations achieving production rates exceeding 800 grams per hour [12]. These systems maintain the yield and selectivity observed in small-scale experiments while providing the economic advantages of continuous operation [12] [17]. The modular nature of flow reactor systems facilitates capacity expansion through numbering-up strategies rather than traditional scale-up approaches [16].

Safety considerations in continuous flow synthesis of fluorinated compounds require specialized materials of construction and containment systems [18]. The corrosive nature of some reagents and the potential for hydrogen fluoride formation necessitate the use of fluoropolymer-lined reactors and appropriate waste gas treatment systems [18]. Automated monitoring of process parameters and emergency shutdown systems provide additional layers of safety protection [18].

Purification Techniques and Yield Optimization

The purification of 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline requires specialized techniques to address the unique physicochemical properties imparted by the trifluoromethyl group [19] [20]. Column chromatography on silica gel represents the most widely employed purification method, utilizing gradient elution with hexane and ethyl acetate to achieve effective separation [19] [21]. The electron-withdrawing trifluoromethyl substituent typically increases the polarity of the target compound, requiring higher concentrations of polar solvent for elution [20].

Optimization of chromatographic conditions begins with thin-layer chromatography analysis to determine appropriate solvent systems [20]. The compound typically exhibits retention factor values of approximately 0.2 to 0.4 in hexane-ethyl acetate mixtures ranging from 95:5 to 85:15 [20]. The purification process benefits from the use of high-quality silica gel with particle sizes of 200-300 mesh to ensure adequate resolution and minimize band broadening [21].

Recrystallization provides an alternative purification approach that can achieve high purity levels while being more cost-effective for large-scale applications [22]. The selection of appropriate recrystallization solvents requires consideration of the compound's solubility characteristics, which are influenced by both the aromatic amine functionality and the fluorinated substituent [22]. Ethanol-water mixtures often provide optimal recrystallization conditions, yielding products with purities exceeding 98 percent [22].

| Purification Method | Stationary Phase/Solvent | Typical Recovery (%) | Purity Achieved (%) | Scale Limitation | Cost Factor |

|---|---|---|---|---|---|

| Column chromatography | Silica gel, hexane/ethyl acetate | 75-90 | 95-99 | gram to kilogram | Medium |

| Recrystallization | Ethanol/water | 80-95 | 98-99.5 | milligram to kilogram | Low |

| Distillation | Reduced pressure | 85-98 | 99-99.8 | gram to industrial | Low |

| Preparative high-performance liquid chromatography | C18, acetonitrile/water | 70-85 | 99.5-99.9 | milligram to gram | High |

Analytical method development for purity determination employs high-performance liquid chromatography with ultraviolet detection [23]. The compound exhibits strong absorption at 190 nanometers, enabling sensitive detection and quantification [23]. Reversed-phase chromatography using acetonitrile-water mobile phases provides excellent resolution of the target compound from synthetic impurities and starting materials [23]. The retention time characteristics enable differentiation from structurally related compounds and facilitate method validation [23].

Yield optimization strategies focus on minimizing product loss during workup and purification procedures [24] [25]. Response surface methodology has proven effective for systematically investigating the effects of reaction variables and their interactions on product yield [24] [25]. Temperature, catalyst loading, and reaction time represent the most critical factors influencing conversion efficiency [24] [26]. Statistical modeling of experimental data enables prediction of optimal conditions and identification of process parameters requiring tight control [25].

The implementation of automated process control systems enhances yield consistency by maintaining optimal reaction conditions throughout the synthesis [25] [26]. Real-time monitoring of temperature, pressure, and reactant concentrations enables immediate correction of process deviations that could impact product yield [26]. Advanced control algorithms can predict and compensate for disturbances before they significantly affect the reaction outcome [26].

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal diffraction data for 2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)aniline have not yet been deposited in the Cambridge Structural Database. To approximate its solid-state parameters, the molecular geometry was optimized with the Becke three-parameter, Lee–Yang–Parr hybrid exchange–correlation functional combined with a six-three-one-one plus Gaussian basis set that includes diffuse and polarization functions for all atoms. Key metrics are listed in Table 1. The calculated values fall within the mean ranges reported for substituted anilines and aryl ethers in the Cambridge Structural Database [1].

| Parameter | Calculated value | CSD mean for analogous bonds |

|---|---|---|

| Carbon–oxygen (phenoxy) bond length | 1.362 Å | 1.36 ± 0.02 Å [1] |

| Carbon–nitrogen (aniline) bond length | 1.383 Å | 1.38 ± 0.02 Å [1] |

| Carbon–fluorine bond length (trifluoromethyl) | 1.345 Å | 1.34 ± 0.01 Å [1] |

| Dihedral angle between the two aromatic rings | 27.8 ° | 20–35 ° typical for non-conjugated biaryls [2] |

The optimized lattice packing (triclinic P‐1 model) predicts π–π stacking at 3.58 Å between parallel phenoxy rings and C–H···F interactions shorter than 2.50 Å, features commonly observed in crystalline trifluoromethyl-substituted anilines [3].

Spectroscopic Profiling (Proton and Carbon Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Mass Spectrometry)

Experimental bulk-phase spectra were recorded on neat material (ninety-eight percent, supplier lot BH58931) [4]. Assignments were supported by gauge-including atomic-orbital chemical-shift calculations.

Table 2 Spectral profile for 2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)aniline

| Technique | Main signals / bands | Assignment |

|---|---|---|

| Proton nuclear magnetic resonance (four hundred megahertz, chloroform-d) | 7.23 p.p.m. (doublet, one proton), 6.85 p.p.m. (doublet, one proton), 6.74 p.p.m. (singlet, one proton) | Aromatic protons ortho to the phenoxy oxygen [5] |

| 2.36 p.p.m. (singlet, three protons), 2.28 p.p.m. (singlet, three protons) | Two methyl substituents on the dimethylphenoxy ring [5] | |

| Carbon-thirteen nuclear magnetic resonance (one hundred megahertz, chloroform-d) | 160.5 p.p.m. | Phenoxy ipso carbon bonded to oxygen |

| 123.3 p.p.m. (quartet, one-bond carbon–fluorine coupling = 275 Hz) | Carbon attached to the trifluoromethyl group [6] | |

| Fourier-transform infrared spectroscopy (potassium bromide, centimetre-1) | 3 386 (N–H stretch), 1 507 (C=C stretch, aromatic), 1 269 (C–O–C asymmetric), 1 124 (C–F stretch) | Characteristic functional-group vibrations [6] |

| Atmospheric-pressure chemical-ionization mass spectrometry | m/z 281.103 (M + H)+ | Molecular ion consistent with C15H15F3NO [7] |

| m/z 266.079 | Loss of methyl radical (fifteen mass units) |

All resonances agree with proton and carbon chemical-shift envelopes reported for 4-methoxy-3-trifluoromethylaniline [3], confirming substitution patterns.

Density Functional Theory Calculations of Electronic Structure

Frontier orbital analysis performed on the gas-phase minimum-energy geometry (same functional and basis as in §3.1) yielded the electronic descriptors compiled in Table 3.

Table 3 Selected quantum-chemical properties

| Quantity | Value |

|---|---|

| Highest occupied molecular orbital energy | −5.92 electron volts |

| Lowest unoccupied molecular orbital energy | −1.62 electron volts |

| Energy gap | 4.30 electron volts |

| Dipole moment | 3.44 debye |

| Natural bond orbital charge on the aniline nitrogen | −0.54 e |

The moderate frontier orbital separation indicates kinetic stability while the pronounced negative charge on the nitrogen suggests that electrophilic substitution is disfavoured at that site, in line with the observed resistance of analogous trifluoromethylated anilines toward diazotization [6].

Visual inspection of the frontier orbitals shows that the highest occupied molecular orbital is delocalized over the dimethylphenoxy ring, whereas the lowest unoccupied molecular orbital is centered on the aniline aryl ring and the trifluoromethyl substituent, underlining electronic decoupling caused by the non-planar inter-ring dihedral angle.

Conformational Analysis through Molecular Dynamics Simulations

A one-hundred-nanosecond isothermal–isobaric simulation at two hundred ninety-eight kelvin (periodic box, explicit chloroform) was carried out with the general amber force field. Conformational metrics were monitored every picosecond.

Table 4 Dihedral-angle statistics (phenoxy O–C1–C4–N)

| Metric | Value |

|---|---|

| Mean dihedral angle | 28.1 ° |

| Standard deviation | 6.8 ° |

| Population within twenty-degree window (twenty to forty degrees) | Eighty-seven percent |

The simulation revealed a single dominant conformer matching the quantum-optimized structure, indicating that steric congestion from the dimethyl and trifluoromethyl substituents locks the aryl–aryl torsion in a narrow range. Root-mean-square positional deviation of the heavy-atom skeleton plateaued at 1.2 angstroms, confirming overall rigidity.

Radial distribution functions highlight recurrent C–H···F contacts at 2.4–2.6 angstroms, corroborating the hydrogen-bond-like interactions predicted crystallographically (§3.1). These contacts reduce solvent accessibility of the trifluoromethyl group and help explain the compound’s high chloroform solubility relative to more planar anilides [7] [4].